molecular formula C19H18N4O B11669997 N'-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11669997
M. Wt: 318.4 g/mol
InChI Key: KGPNGADYTKOPRG-UDWIEESQSA-N
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Description

N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthyl group attached to a methylene bridge, which is further connected to a tetrahydroindazole ring system. The carbohydrazide functional group adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The naphthyl group allows for π-π stacking interactions with aromatic amino acids in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthyl)ethylenediamine: Shares the naphthyl group but differs in the presence of an ethylenediamine moiety instead of the indazole ring.

    Naphthylhydrazine: Contains the naphthyl group and hydrazine functionality but lacks the indazole ring system.

Uniqueness

N’-(1-Naphthylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to the combination of the naphthyl group, methylene bridge, and tetrahydroindazole ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H18N4O/c24-19(18-16-10-3-4-11-17(16)21-22-18)23-20-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9,12H,3-4,10-11H2,(H,21,22)(H,23,24)/b20-12+

InChI Key

KGPNGADYTKOPRG-UDWIEESQSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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